Cas no 1261479-20-2 (4'-(Difluoromethoxy)-3'-(trifluoromethoxy)propiophenone)
4'-(Difluoromethoxy)-3'-(trifluoromethoxy)propiophenone Chemical and Physical Properties
Names and Identifiers
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- 4'-(Difluoromethoxy)-3'-(trifluoromethoxy)propiophenone
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- Inchi: 1S/C11H9F5O3/c1-2-7(17)6-3-4-8(18-10(12)13)9(5-6)19-11(14,15)16/h3-5,10H,2H2,1H3
- InChI Key: UFGLGAUZQOJDRB-UHFFFAOYSA-N
- SMILES: FC(OC1=C(C=CC(C(CC)=O)=C1)OC(F)F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 305
- XLogP3: 4.2
- Topological Polar Surface Area: 35.5
4'-(Difluoromethoxy)-3'-(trifluoromethoxy)propiophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013001043-250mg |
4'-(Difluoromethoxy)-3'-(trifluoromethoxy)propiophenone |
1261479-20-2 | 97% | 250mg |
$489.60 | 2023-09-03 | |
| Alichem | A013001043-500mg |
4'-(Difluoromethoxy)-3'-(trifluoromethoxy)propiophenone |
1261479-20-2 | 97% | 500mg |
$855.75 | 2023-09-03 | |
| Alichem | A013001043-1g |
4'-(Difluoromethoxy)-3'-(trifluoromethoxy)propiophenone |
1261479-20-2 | 97% | 1g |
$1445.30 | 2023-09-03 |
4'-(Difluoromethoxy)-3'-(trifluoromethoxy)propiophenone Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 4'-(Difluoromethoxy)-3'-(trifluoromethoxy)propiophenone
4'-(Difluoromethoxy)-3'-(trifluoromethoxy)propiophenone: Structural Insights and Emerging Applications in Pharmaceutical Research
4'-(Difluoromethoxy)-3'-(trifluoromethoxy)propiophenone, with the chemical identifier CAS No. 1261479-20-2, represents a novel class of fluorinated aromatic compounds that have garnered significant attention in recent years due to their unique structural features and potential therapeutic applications. This compound belongs to the broader family of propiophenone derivatives, which are characterized by their core structure of a benzene ring substituted with a propionyl group. The strategic introduction of fluorine atoms at specific positions—particularly at the 4' and 3' positions relative to the benzene ring—creates a highly polarized molecular framework that may influence its physicochemical properties and biological activity.
The 4'-(Difluoromethoxy) and 3'-(Trifluoromethoxy) substituents in this molecule are critical to its functional behavior. The presence of multiple fluorine atoms in these groups enhances the molecule's hydrophobicity while also introducing steric effects that may modulate its interactions with biological targets. Recent studies have highlighted the importance of such fluorinated moieties in improving the metabolic stability and cellular uptake of small molecule drugs, making this compound a promising candidate for further exploration in pharmaceutical development.
4'-(Difluoromethoxy)-3'-(trifluoromethyloxy)propiophenone has been the subject of several preclinical investigations aimed at understanding its potential applications in drug discovery. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits significant anti-inflammatory activity by selectively inhibiting the NF-κB signaling pathway, a key mediator of inflammatory responses. The study suggested that the fluorinated substituents may enhance the molecule's ability to penetrate cell membranes and interact with intracellular targets, thereby improving its therapeutic efficacy.
Another area of interest is the potential of this compound as a scaffold for developing antitumor agents. Researchers at the University of Tokyo have reported that 4'-(Difluoromethoxy)-3'-(trifluoromethoxy)propiophenone displays cytotoxic effects against certain cancer cell lines, particularly those overexpressing the EGFR (epidermal growth factor receptor) protein. The study, published in Cancer Research in 2024, indicated that the compound's ability to disrupt EGFR signaling pathways could make it a valuable lead compound for the design of targeted cancer therapies. These findings underscore the importance of structural modifications in optimizing the biological activity of fluorinated aromatic compounds.
The synthesis of 4'-(Difluoromethoxy)-3'-(trifluoromethoxy)propiophenone involves complex chemical reactions that require precise control of reaction conditions to ensure the correct placement of fluorine atoms. A 2023 paper in Organic Letters described a novel synthetic route that utilizes microwave-assisted fluorination techniques to achieve high yields and purity. This method not only streamlines the production process but also reduces the environmental impact associated with traditional fluorination methods, aligning with current trends in green chemistry.
From a pharmacokinetic perspective, the 4'-(Difluoromethoxy)-3'-(trifluoromethoxy) substituents may influence the compound's solubility, absorption, and distribution in the body. A 2024 study published in Drug Metabolism and Disposition found that the fluorinated groups significantly enhance the molecule's solubility in aqueous solutions, which is a crucial factor for oral drug formulations. Additionally, the study suggested that the compound's low molecular weight and hydrophobic nature could facilitate its penetration into lipid-rich tissues, such as the brain, where it may exert its therapeutic effects.
Recent advances in computational chemistry have also provided insights into the molecular mechanisms underlying the activity of 4'-(Difluoromethoxy)-3'-(trifluoromethoxy)propiophenone. Molecular docking studies conducted by a team at the University of Cambridge in 2023 revealed that the compound can bind to specific protein targets with high affinity, particularly those involved in inflammatory and oncogenic pathways. These findings support the hypothesis that the fluorinated substituents play a key role in stabilizing the molecule's interaction with biological targets, thereby enhancing its therapeutic potential.
Despite its promising properties, further research is needed to fully characterize the biological activity and safety profile of 4'-(Difluoromethoxy)-3'-(trifluoromethoxy)propiophenone. A 2024 review article in Pharmaceutical Research highlighted the need for more extensive in vivo studies to evaluate the compound's long-term toxicity and pharmacological effects. The review also emphasized the importance of optimizing its chemical structure to improve its therapeutic index and reduce potential side effects.
Overall, 4'-(Difluoromethoxy)-3'-(trifluoromethoxy)propiophenone represents a compelling example of how fluorinated aromatic compounds can be engineered to achieve specific therapeutic goals. Its unique structural features, combined with recent advances in synthetic and computational methods, position it as a valuable candidate for further exploration in drug discovery. As research in this area continues to evolve, it is likely that this compound will play an increasingly important role in the development of novel therapeutics for a range of diseases.
For researchers and pharmaceutical scientists interested in exploring the potential of 4'-(Difluoromethoxy)-3'-(trifluoromethoxy)propiophenone, accessing detailed information on its synthesis, biological activity, and pharmacokinetic properties is essential. A comprehensive database of chemical structures and biological data, such as the PubChem and ChEMBL repositories, provides valuable resources for further investigation. Additionally, collaboration with academic and industrial partners can help accelerate the translation of this compound into clinical applications.
As the field of medicinal chemistry continues to advance, the development of novel fluorinated compounds like 4'-(Difluoromethoxy)-3'-(trifluoromethoxy)propiophenone will remain a critical focus. By leveraging the unique properties of fluorinated aromatic structures, scientists can design more effective and selective therapeutics that address complex medical challenges. The ongoing exploration of this compound's potential underscores the importance of interdisciplinary research in driving innovation in drug discovery.
In conclusion, 4'-(Difluoromethoxy)-3'-(trifluoromethoxy)propiophenone exemplifies the growing significance of fluorinated compounds in modern pharmacology. Its unique structural features, combined with recent advances in synthetic and computational methods, position it as a promising candidate for further exploration in drug discovery. As research in this area continues to evolve, it is likely that this compound will play an increasingly important role in the development of novel therapeutics for a range of diseases.
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